Hematoporphyrin
Overview
Description
Hematoporphyrin (also known as Photodyn or Sensibion) is a porphyrin prepared from hemin . It is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated (converted to alcohols). It is a deeply colored solid that is usually encountered as a solution .
Synthesis Analysis
Hematoporphyrin can be synthesized from a surplus of hematoporphyrin and hydrochloric acid (HCl) . Strategies for the synthesis of functionalized porphyrins have now reached a state of refinement where pretty well any desired porphyrin can successfully be synthesized with the approaches that are available .
Molecular Structure Analysis
Hematoporphyrin has a molecular formula of C34H38N4O6 . Its average mass is 598.689 Da and its monoisotopic mass is 598.279114 Da .
Chemical Reactions Analysis
The interaction of the amphiphilic hematoporphyrin derivative (dimegin, DMG) with PVP was studied by induced 1 H NMR chemical shifts compared to the NMR spectra of the single components . Downfield shifts of the DMG meso-proton resonances indicated disaggregation of the porphyrin that correlated with increased photoactivity .
Physical And Chemical Properties Analysis
Hematoporphyrin has a density of 1.3±0.1 g/cm3, a boiling point of 1192.7±65.0 °C at 760 mmHg, and a flash point of 675.1±34.3 °C . It has 10 H bond acceptors, 6 H bond donors, and 8 freely rotating bonds .
Scientific Research Applications
Hematoporphyrin derivatives are used in laser applications in medicine and biology, including photophysical properties research and photodynamic therapy (PDT) for tumors (Wolbarsht, 1989).
It has been effective in detecting bronchogenic carcinoma using a photoelectric hematoporphyrin fluorescence detector during bronchoscopy (Cortese et al., 1979).
Hematoporphyrin derivative aids in detecting malignancy in various body parts, such as the cervix, vagina, and esophagus, by causing cancerous tissue to fluoresce red (Lipson et al., 1967).
The extraction of hematoporphyrin from dried blood for use as a photosensitizer in PDT has seen extensive research, showing effectiveness in tumor treatment through cell necrosis, apoptosis, or autophagic cell death (Kou et al., 2017).
Hematoporphyrin derivative (HPD) is utilized for tumor localization and therapy, exploiting its fluorescence and photosensitization properties in neoplastic disease (Kessel, 1987).
HPD localizes in atheromatous plaques, suggesting potential for photochemical treatment of atherosclerosis (Spokojny et al., 1986).
Hematoporphyrin derivative is the most widely used drug in photoradiation therapy (PRT) of cancer, and its components have different tumor-localizing and photosensitizing properties (Sommer et al., 1984).
Hematoporphyrin derivative phototherapy has shown effectiveness in treating bronchogenic cancer (Cortese & Kinsey, 1982).
It accumulates in malignant brain tumors and can be used for photoradiation therapy in treating these tumors (Laws et al., 1981).
Hematoporphyrin derivative can cause cutaneous photosensitivity as a side effect in patients receiving systemic treatment (Wooten et al., 1988).
Safety And Hazards
When handling hematoporphyrin, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Research on hematoporphyrin has shown promising results in the treatment of port-wine stains (PWSs) . The future path on the research of new photosensitizers with enhanced tumor selectivity, featuring the improvement of PDT effectiveness, has also been addressed . Furthermore, new applications of PDT have been covered .
properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKRXESVMDBTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030645, DTXSID00864508 | |
Record name | Hematoporphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hematoporphyrin | |
CAS RN |
14459-29-1, 136752-88-0 | |
Record name | Hematoporphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Photosan 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136752880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEMATOPORPHYRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | HEMATOPORPHYRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hematoporphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Haematoporphyrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEMATOPORPHYRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT6M5H379 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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